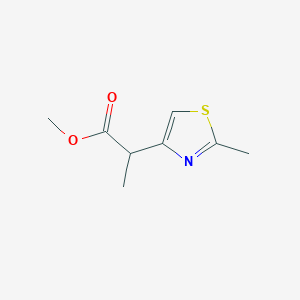

Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate

Description

Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate is a thiazole-containing ester derivative characterized by a 2-methyl-substituted thiazole ring linked to a propanoate methyl ester group. Thiazole derivatives are widely utilized in pharmaceutical and agrochemical industries due to their diverse biological activities and versatility as synthetic intermediates. This article focuses on comparing this compound with structurally similar derivatives, emphasizing functional group variations, synthesis pathways, physicochemical properties, and biological relevance.

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate |

InChI |

InChI=1S/C8H11NO2S/c1-5(8(10)11-3)7-4-12-6(2)9-7/h4-5H,1-3H3 |

InChI Key |

HJWBKCUQJYMYLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate typically involves the reaction of 2-methylthiazole with a suitable esterifying agent. One common method is the esterification of 2-methylthiazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the C-5 position.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate has shown promise as an antimicrobial agent. The thiazole moiety is known for its ability to interact with biological targets, influencing metabolic pathways and exhibiting antimicrobial properties. Research indicates that compounds containing thiazole rings can inhibit the growth of various pathogens, making them valuable in developing new antibiotics .

Anticancer Potential

Studies have highlighted the compound's potential in cancer treatment. For instance, thiazole derivatives exhibit significant antiproliferative activity against cancer cell lines. A series of thiazole-based compounds have been synthesized and tested for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole A | HeLa | 11 | |

| Thiazole B | HCT-116 | 0.69 | |

| Thiazole C | MCF-7 | 5.0 |

Neurological Applications

Thiazole derivatives have been investigated for their anticonvulsant properties. Research indicates that specific modifications to the thiazole structure can enhance efficacy against seizures, making them potential candidates for treating epilepsy .

Case Study: Anticonvulsant Activity of Thiazole Derivatives

In a study involving various thiazole analogues, one compound demonstrated a median effective dose (ED50) significantly lower than standard treatments, indicating its potential as a more effective anticonvulsant agent .

Pesticide Development

This compound is also being explored for its pesticidal properties. Its structural characteristics allow it to act as a bioactive agent against pests and diseases in crops. The thiazole ring is associated with increased biological activity, making it a candidate for developing new agrochemicals .

Table 2: Pesticidal Efficacy of Thiazole Derivatives

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Thiazole Pesticide A | Aphids | 85 | |

| Thiazole Pesticide B | Fungal Pathogen | 90 |

Synthetic Pathways and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole ring followed by esterification reactions. Understanding the structure-activity relationships (SARs) is crucial for optimizing its biological properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid

- Structure : Combines a 2-methylthiazole ring with an isoxazole-carboxylic acid moiety.

- Key Differences: The carboxylic acid group introduces polarity and acidity, contrasting with the lipophilic ester group in the target compound.

- Physical Properties : Melting point 166–167°C, higher than many esters due to strong intermolecular hydrogen bonding from the carboxylic acid .

- Applications : Likely used as an intermediate in synthesizing heterocyclic pharmaceuticals or agrochemicals.

2.1.2 (2-Methyl-1,3-thiazol-4-yl)methanol

- Structure : Features a hydroxymethyl group attached to the thiazole ring.

- Key Differences : The hydroxyl group increases hydrophilicity compared to the ester, enabling participation in hydrogen bonding.

- Physical Properties : Lower melting point (50°C) due to reduced molecular symmetry and weaker crystal packing .

- Applications : Serves as a precursor for further functionalization (e.g., oxidation to aldehydes or esterification).

2.1.3 Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate

- Structure: Contains an amino-thiazole ring and an oxyimino group, with two methyl ester functionalities.

- Key Differences: The amino group enables hydrogen bonding, influencing crystal packing (e.g., N–H···N and N–H···O interactions stabilize its structure). The oxyimino group adds conformational rigidity .

- Synthesis: Prepared via alkolysis of a mica ester in methanol under mild conditions (pH 6.5, 15 min heating) .

- Applications : Intermediate in cephalosporin antibiotic synthesis, highlighting the role of thiazole esters in medicinal chemistry.

2.1.4 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride

- Structure: Amino acid derivative with a thiazole-methylamino side chain and dihydrochloride salt.

- Key Differences : The ionic dihydrochloride group enhances water solubility, contrasting with the neutral ester’s lipophilicity.

Physicochemical and Functional Comparisons

Stability and Reactivity

- Ester Hydrolysis : The methyl ester in the target compound may undergo hydrolysis under basic conditions to form a carboxylic acid, analogous to the conversion of mica ester to the title compound in .

- Amino Group Reactivity: In analogs like the dihydrochloride salt (), the amino group enables nucleophilic reactions or salt formation, enhancing bioavailability.

Biological Activity

Methyl 2-(2-methyl-1,3-thiazol-4-yl)propanoate is a compound that belongs to the thiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its role in various biological processes. The presence of the methyl group at the 2-position enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Thiazole derivatives like this compound exhibit several mechanisms of action:

- DNA Interaction : Thiazoles have been reported to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest. This mechanism is crucial for their potential anticancer properties.

- Enzyme Modulation : The compound may modulate enzyme activity by interacting with specific receptors or enzymes involved in metabolic pathways. This modulation can influence various cellular processes, including apoptosis and cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Antitumor Activity

Research indicates that thiazole-containing compounds can exhibit significant antitumor activity. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | HepG-2 (liver cancer) | 1.61 ± 1.92 |

| Compound 10 | Jurkat (leukemia) | 1.98 ± 1.22 |

The presence of electron-donating groups on the phenyl ring has been correlated with increased activity against these cancer cell lines .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In studies involving electroshock seizure models, certain thiazole analogues demonstrated significant protective effects:

| Compound | Model | Median Effective Dose (mg/kg) |

|---|---|---|

| Compound A | MES | <20 |

| Compound B | scPTZ | <30 |

These findings suggest that modifications to the thiazole structure can enhance anticonvulsant efficacy .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been evaluated through various assays. Compounds with specific substitutions showed improved inhibition of lipid peroxidation:

| Compound | EC50 (mM) |

|---|---|

| Compound C | 0.565 ± 0.051 |

| Compound D | 0.708 ± 0.074 |

These results highlight the importance of structural modifications in enhancing antioxidant capabilities .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

- Synthesis of Thiazole Derivatives : A study synthesized various thiazole analogues and tested their anticancer properties against HepG-2 cells using MTT assays, revealing promising candidates with IC50 values lower than standard chemotherapeutics like doxorubicin .

- Anticonvulsant Screening : In another investigation, thiazole-based compounds were screened for anticonvulsant activity in both MES and scPTZ models, demonstrating significant efficacy compared to existing treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.